2-Morpholino-5-nitrobenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGDWIWUQDHQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383471 | |
| Record name | 2-morpholino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30742-62-2 | |
| Record name | 2-morpholino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Chemical Identity
2-Morpholino-5-nitrobenzaldehyde is a specific organic compound characterized by a benzaldehyde (B42025) core structure. A morpholine (B109124) ring is attached at the second carbon (C2) of the benzene (B151609) ring, and a nitro group (NO₂) is positioned at the fifth carbon (C5). This precise arrangement of functional groups dictates its chemical behavior and reactivity.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(Morpholin-4-yl)-5-nitrobenzaldehyde. nih.gov Its chemical identity is further defined by a unique CAS Registry Number, 30742-62-2, which facilitates its unambiguous identification in chemical literature and databases. bldpharm.com
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-(Morpholin-4-yl)-5-nitrobenzaldehyde nih.gov |
| CAS Number | 30742-62-2 bldpharm.com |
| Molecular Formula | C₁₁H₁₂N₂O₄ nih.gov |
| Molecular Weight | 236.23 g/mol |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N+[O-])C=O |
| InChI Key | UDUFPMDANNQNCD-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases and may be subject to minor variations based on the source.
Relevance and Significance in Contemporary Chemical Sciences
The significance of 2-Morpholino-5-nitrobenzaldehyde in chemical sciences primarily stems from its utility as a synthetic intermediate. Nitroaromatic compounds, such as this one, are important precursors in various chemical syntheses. iucr2017.orgnih.gov The presence of both an aldehyde and a nitro group on the benzene (B151609) ring, along with the morpholine (B109124) substituent, offers multiple sites for chemical modification, making it a valuable starting material for constructing a diverse range of more complex molecules.
The aldehyde group is a versatile functional group that can participate in a wide array of chemical reactions, including condensations, reductions, and the formation of Schiff bases. wiserpub.com The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the aldehyde, often facilitating specific types of reactions. wiserpub.com The morpholine moiety, a heterocyclic amine, can also influence the compound's solubility and biological interactions in the resulting larger molecules.
Research has shown that substituted benzaldehydes are foundational to the synthesis of various heterocyclic compounds. For instance, related structures like 2-fluoro-5-nitrobenzaldehyde (B1301997) are used in cyclocondensation reactions with amidines to form quinazolines and other heterocyclic systems. researchgate.net Similarly, 2-chloro-5-nitrobenzaldehyde (B167295) is known to react with aminopyrazoles to produce bispyrazolo[3,4-]pyridines. sigmaaldrich.com These examples highlight the general importance of the substituted nitrobenzaldehyde scaffold, a class to which this compound belongs, in generating novel chemical entities.
Overview of Research Trajectories
Direct Synthesis Approaches
Direct synthesis is the most common and efficient pathway to obtain this compound. This approach relies on the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring.
The cornerstone of synthesizing this compound is the nucleophilic aromatic substitution reaction. wikipedia.org In this reaction, the morpholine acts as the nucleophile, attacking an electron-deficient aromatic ring and replacing a halide leaving group. wikipedia.orgchadsprep.com The reaction is significantly facilitated by the presence of a strong electron-withdrawing group, such as the nitro group (NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com This positioning allows for the stabilization of the negatively charged reaction intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comyoutube.com
The selection of the precursor is critical for a successful SNAr reaction. The most common precursors for this synthesis are halogenated nitrobenzaldehydes.
2-chloro-5-nitrobenzaldehyde (B167295) : This compound serves as a viable substrate for the reaction. nih.govontosight.ai The chlorine atom at the 2-position acts as the leaving group, and the nitro group at the 5-position (para to the chlorine) provides the necessary electronic activation for the nucleophilic attack by morpholine. ontosight.ai
2-fluoro-5-nitrobenzaldehyde (B1301997) : This precursor is often preferred for SNAr reactions. researchgate.netguidechem.com Although fluorine is typically a poor leaving group in SN2 reactions, in nucleophilic aromatic substitution, the high electronegativity of the fluorine atom makes the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate, with the general reactivity order for the leaving group in SNAr being F > Cl > Br > I. masterorganicchemistry.com
Table 1: Precursor Properties
| Property | 2-chloro-5-nitrobenzaldehyde | 2-fluoro-5-nitrobenzaldehyde |
| Molecular Formula | C₇H₄ClNO₃ | C₇H₄FNO₃ sigmaaldrich.com |
| Molecular Weight | 185.56 g/mol cymitquimica.com | 169.11 g/mol sigmaaldrich.comnih.gov |
| Appearance | White to orange powder/crystal cymitquimica.com | Pale yellow crystalline solid |
| CAS Number | 6361-21-3 cymitquimica.com | 27996-87-8 sigmaaldrich.com |
| Melting Point | Not specified | 57-60 °C sigmaaldrich.com |
Optimizing reaction conditions is essential for maximizing the efficiency of the synthesis. Several factors influence the outcome of the nucleophilic aromatic substitution of morpholine with the chosen precursor.
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed. These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.
Temperature : The reaction is often conducted at elevated temperatures to overcome the activation energy barrier. Heating is generally required to speed up the reaction. youtube.com
Base : A base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534), is commonly added. The base serves to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrogen halide (e.g., HCl or HF) formed as a byproduct of the reaction.
Optimization involves systematically adjusting these parameters to find the ideal balance that promotes a high reaction rate while minimizing the formation of side products.
To maximize the yield of this compound, several strategies can be implemented:
Choice of Precursor : Using 2-fluoro-5-nitrobenzaldehyde is a primary strategy for improving yield due to its higher reactivity in SNAr reactions compared to its chloro-analogue. masterorganicchemistry.com
Excess Nucleophile : Employing a slight excess of morpholine can help drive the reaction to completion according to Le Châtelier's principle.
Efficient Mixing : Ensuring vigorous and efficient stirring is crucial, especially in heterogeneous mixtures, to maximize contact between the reactants.
Anhydrous Conditions : The presence of water can potentially lead to side reactions, such as the hydrolysis of the benzaldehyde (B42025). Therefore, using anhydrous solvents and reactants can improve the purity and yield of the desired product.
While direct substitution is the predominant method, alternative pathways can be considered for the synthesis of this compound.
An alternative approach involves the nitration of 2-morpholinobenzaldehyde (B119794). This reaction is an electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is introduced onto the aromatic ring.
The directing effects of the substituents already on the benzene (B151609) ring are crucial in determining the outcome of this reaction.
The morpholino group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring.
The aldehyde group (-CHO) is a deactivating, meta-directing group.
Given these directing effects, the nitration of 2-morpholinobenzaldehyde would be expected to yield a mixture of isomers. The powerful para-directing effect of the morpholino group would favor the substitution at the 5-position (para to the morpholino group), which would lead to the desired product, this compound. However, substitution at the 3-position (ortho to the morpholino group) could also occur. The meta-directing influence of the aldehyde group would also favor substitution at the 5-position (meta to the aldehyde), reinforcing the formation of the target compound.
The typical reagent for this type of nitration is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). orgsyn.org The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. Separating the desired 5-nitro isomer from other potential isomers would be a critical step in this synthetic route.
Alternative Synthetic Routes
Condensation Reactions
The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction, which is a type of condensation reaction. In this process, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of the target compound, this typically involves the reaction of morpholine with a 2-substituted-5-nitrobenzaldehyde, where the substituent at the 2-position is a good leaving group, such as a halogen (e.g., fluorine or chlorine). The nitro group at the 5-position is crucial as it activates the aromatic ring towards nucleophilic attack.
A key example of this type of reaction is the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines. researchgate.net Although this reaction produces quinazolines and not the target molecule directly, it demonstrates the principle of a nucleophile (the amidine) attacking the activated aromatic ring of a 2-substituted-5-nitrobenzaldehyde, leading to the displacement of the fluoride (B91410) ion. researchgate.net This same principle applies to the reaction with morpholine.
The reaction between a 2-halobenzaldehyde and an amine like morpholine is a well-established method for forming C-N bonds. wikipedia.org The presence of the electron-withdrawing nitro group is critical for the success of this reaction, as it stabilizes the negatively charged intermediate formed during the reaction. masterorganicchemistry.com
Mechanistic Investigations of Synthetic Pathways
The synthesis of this compound via nucleophilic aromatic substitution proceeds through a well-defined mechanism. The role of catalysis in similar C-N bond-forming reactions, such as the Buchwald-Hartwig and Ullmann reactions, also provides insight into potential catalytic approaches for this synthesis.
Detailed Reaction Mechanisms
The synthesis of this compound via the reaction of a 2-halo-5-nitrobenzaldehyde with morpholine follows the SNAr mechanism. This mechanism is a two-step process:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the morpholine nitrogen atom on the carbon atom of the benzene ring that is bonded to the leaving group (e.g., a halogen). libretexts.org This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the ring. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (e.g., a halide ion) is expelled from the Meisenheimer complex. libretexts.org This step restores the aromaticity of the benzene ring and leads to the formation of the final product, this compound.
Role of Catalysis in Synthesis
While the direct SNAr reaction for the synthesis of this compound can proceed without a catalyst, especially with highly activated substrates, related C-N bond-forming reactions often employ catalysts to improve efficiency and expand the substrate scope. Two important catalytic systems in this context are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.org A traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, which can facilitate the reaction under milder conditions. wikipedia.org In the context of synthesizing this compound, a copper catalyst could potentially be used to promote the condensation of a 2-halo-5-nitrobenzaldehyde with morpholine. The mechanism of Ullmann-type reactions generally involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The use of sterically hindered phosphine (B1218219) ligands is crucial for the success of this reaction. wikipedia.orgyoutube.com While more commonly applied to less activated aryl halides, a Buchwald-Hartwig approach could be envisioned for the synthesis of this compound, potentially offering milder reaction conditions compared to the uncatalyzed SNAr.
The choice between an uncatalyzed SNAr, an Ullmann condensation, or a Buchwald-Hartwig amination would depend on the specific substrate (e.g., the nature of the leaving group on the benzaldehyde) and the desired reaction conditions.
| Reaction Type | Catalyst | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Typically none, but can be base-catalyzed | Requires an activated aryl halide with electron-withdrawing groups. Proceeds via a Meisenheimer complex. |
| Ullmann Condensation | Copper-based (e.g., CuI, CuO) | Couples aryl halides with amines. Often requires high temperatures, but modern systems use ligands for milder conditions. |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)2) with phosphine ligands | Broad substrate scope for C-N bond formation. Catalytic cycle involves oxidative addition and reductive elimination. |
Table 1: Comparison of Synthetic Methodologies for C-N Bond Formation.
Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) is a versatile functional group that readily participates in a variety of chemical reactions, including condensations, oxidations, and reductions.
Condensation reactions involving the aldehyde group of this compound are common, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds. These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.
The reaction of an aldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). nih.govyoutube.com The formation of these imines is typically a reversible reaction and is often catalyzed by either an acid or a base. youtube.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. youtube.com
This compound, like other aromatic aldehydes, reacts with primary amines to form the corresponding Schiff bases. wiserpub.com The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde group. The reaction is generally carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol. mdpi.com The addition of a catalytic amount of acid, such as acetic acid or sulfuric acid, can accelerate the reaction rate. researchgate.net
Table 1: Synthesis of Schiff Bases from Aldehydes and Amines
| Aldehyde Reactant | Amine Reactant | Product Type | General Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Schiff Base / Imine | Ethanol, Reflux, optional acid catalyst researchgate.netmdpi.com |
| 2-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Chiral Schiff Base | Absolute ethanol, Reflux mdpi.com |
Similar to the formation of Schiff bases, aldehydes react with hydrazine (B178648) and its derivatives (such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) to form hydrazones. mdpi.comnih.gov These reactions are also condensation reactions that result in the formation of a C=N-N linkage. Hydrazones are a significant class of compounds in organic synthesis and are known for their diverse biological activities. nih.govvjs.ac.vnnih.gov
The synthesis of hydrazones from this compound can be achieved by reacting it with a suitable hydrazine derivative. For instance, related nitrobenzaldehydes are known to react with hydrazides to form hydrazones. bldpharm.comrsc.org The reaction is typically carried out by refluxing the reactants in an alcohol solvent. mdpi.com
Table 2: Examples of Hydrazone Synthesis
| Aldehyde Reactant | Hydrazine Reactant | Product | Reaction Conditions |
|---|---|---|---|
| 2-Nitrobenzaldehyde | 2-Furan formylhydrazine | 2-nitrobenzaldehyde-2-furan formylhydrazone | 95% Ethanol, Reflux for 5 hours mdpi.com |
| 4-Hydroxy-3-nitrobenzaldehyde | Acetohydrazide derivatives | Benzo[d]thiazole-containing hydrazones | Microwave irradiation vjs.ac.vn |
The Knoevenagel condensation is a key reaction for forming carbon-carbon bonds. tsijournals.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as barbituric acid, in the presence of a basic catalyst. tsijournals.commdpi.com Barbituric acid and its derivatives are of significant interest in pharmaceutical chemistry. irapa.org
This compound can undergo a Knoevenagel condensation with barbituric acid to yield 5-arylidine barbituric acid derivatives. tsijournals.commdpi.com This reaction is typically catalyzed by a weak base and can be performed under various conditions, including solvent-free grinding or using ionic liquids. tsijournals.comwikipedia.org The product is a result of the condensation between the aldehyde group and the active methylene group at the C-5 position of the barbituric acid ring. mdpi.com
Table 3: Knoevenagel Condensation with Barbituric Acid
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aromatic Aldehydes | Barbituric Acid | Sodium acetate (B1210297), grinding, room temp. | 5-Arylidine Barbituric Acid tsijournals.com |
| Substituted Aldehyde | Barbituric Acid | [TPPHSP]Br, EtOH-H₂O, reflux | 5-Arylidene Barbituric Acid Derivative mdpi.com |
The aldehyde functional group can be readily oxidized to a carboxylic acid. This is a common transformation in organic synthesis. For aromatic aldehydes, various oxidizing agents can be employed. A study on 2-nitrobenzaldehyde demonstrated its oxidation to 2-nitrobenzoic acid using selenium dioxide. wiserpub.com It is expected that this compound would undergo a similar oxidation to form 2-morpholino-5-nitrobenzoic acid.
The reduction of this compound can occur at two sites: the aldehyde group and the nitro group. The choice of reducing agent and reaction conditions determines the outcome of the reaction.
The aldehyde group can be reduced to a primary alcohol. This is a standard transformation often achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
The nitro group is also susceptible to reduction, typically yielding an amino group. wikipedia.org A variety of reagents can be used for the reduction of aromatic nitro compounds, including metals in acidic media (e.g., Fe/HCl, Sn/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and other reducing agents like sodium hydrosulfite. wikipedia.orgcommonorganicchemistry.comscispace.com The selective reduction of a nitro group in the presence of an aldehyde can be challenging but is achievable under specific conditions. For example, tin(II) chloride (SnCl₂) is known to selectively reduce aromatic nitro groups to amines while leaving other reducible groups like aldehydes unaffected. stackexchange.com Conversely, a domino reaction involving the in-situ reduction of a 2-nitrobenzaldehyde with Fe/AcOH in the presence of an active methylene compound can lead to the formation of quinolines. nih.gov
Table 4: Common Reduction Reactions of Aromatic Nitroaldehydes
| Functional Group | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Nitro | Iron (Fe) in acidic media | Amine commonorganicchemistry.com |
| Nitro | Tin(II) Chloride (SnCl₂) | Amine (selective) stackexchange.com |
Reduction Reactions
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. wikipedia.orgresearchgate.net This reaction can be achieved using a variety of reducing agents and conditions. wikipedia.org Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as the use of metals in acidic media, such as iron or tin(II) chloride. wikipedia.orgyoutube.com The resulting product from the reduction of this compound would be 5-amino-2-morpholinobenzaldehyde. The reduction of nitroarenes is a key step in the industrial synthesis of many pharmaceuticals, dyes, and other fine chemicals. google.com
The reduction process is generally thought to proceed stepwise, with the nitro group being converted first to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com The accumulation of the hydroxylamine intermediate can sometimes be observed, as its reduction is often the slowest step in the sequence. google.com
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Typically performed at room temperature or elevated temperatures and pressures. wikipedia.orggoogle.com |
| Iron (Fe) in acidic media | A classical and cost-effective method. wikipedia.org |
| Tin(II) chloride (SnCl₂) | Often used in laboratory-scale syntheses. wikipedia.org |
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com Its strong electron-withdrawing nature makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com In the case of this compound, the nitro group is located para to the morpholine substituent. This positioning strongly activates the ring for nucleophilic attack. wikipedia.org While the nitro group itself can be displaced under certain conditions, it more commonly facilitates the displacement of other leaving groups on the aromatic ring, such as halides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org
For a substitution to occur, a suitable leaving group must be present on the ring. In a related compound, 2-chloro-5-nitrobenzaldehyde, the chlorine atom can be displaced by various nucleophiles. sigmaaldrich.com
Reactions of the Morpholine Ring
The morpholine ring contains a secondary amine nitrogen atom that can participate in various chemical reactions.
The nitrogen atom of the morpholine ring is nucleophilic and can be derivatized through reactions such as alkylation, acylation, and arylation. These reactions allow for the modification of the molecule's properties and the introduction of new functional groups. The morpholine moiety is a common feature in many biologically active compounds, and its derivatization is a key strategy in drug discovery. nih.gov The synthesis of N-substituted morpholine derivatives is a well-established area of organic chemistry. nih.gov
Reactions at other positions of the Morpholine Ring
While the nitrogen atom is the most reactive site on the morpholine ring for many reactions like N-arylation, the carbon atoms of the ring can also participate in chemical transformations. wikipedia.orgresearchgate.net The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. wikipedia.org This electronic effect also influences the reactivity of the adjacent C-H bonds.
The generation of more complex, C-functionalized morpholine derivatives is an area of significant interest in medicinal chemistry. nih.gov Synthetic strategies have been developed for creating substituted morpholines starting from various precursors, indicating that the carbon positions are accessible for functionalization. nih.govorganic-chemistry.org For instance, methods for the stereodefined synthesis of C-substituted morpholines have been established. organic-chemistry.org While specific examples involving this compound are not extensively documented, general principles suggest that C-H activation or functionalization reactions at the positions alpha to the nitrogen or oxygen are plausible under appropriate catalytic conditions. The electron-withdrawing nature of the 2-nitroaryl substituent would likely influence the regioselectivity of such reactions.
Conjugate Addition Reactions
Conjugate addition, or 1,4-addition, is a class of reactions where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other activated alkene (a Michael acceptor). wikipedia.orgambeed.com
The Michael addition is a specific type of conjugate addition involving the addition of a resonance-stabilized carbanion (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.commasterorganicchemistry.com
This compound, in its original form, is not a Michael acceptor as it lacks the requisite α,β-unsaturated system. However, it can be a precursor to a Michael acceptor. For example, through a condensation reaction like the Knoevenagel condensation with an active methylene compound (e.g., malononitrile (B47326) or diethyl malonate), the aldehyde can be converted into an electron-deficient alkene, which can then readily participate as an acceptor in a Michael addition.
Alternatively, the morpholine moiety itself, being a secondary amine, can act as a nucleophile in a Michael addition reaction with a suitable Michael acceptor. ambeed.com This reaction would involve the addition of the morpholine nitrogen to the β-carbon of an α,β-unsaturated ketone, ester, or nitrile.
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and the α-carbon of a nitroalkane, catalyzed by a base. sciencemadness.orgtcichemicals.comalmacgroup.com The aldehyde group of this compound is an excellent electrophile for this transformation, readily reacting with deprotonated nitroalkanes.
The reaction proceeds via the nucleophilic addition of a nitronate anion (formed by deprotonation of a nitroalkane) to the carbonyl carbon of the aldehyde. sciencemadness.orgtcichemicals.com This addition forms a β-nitro alkoxide, which is subsequently protonated to yield the final β-nitroalcohol product. sciencemadness.org These products are highly valuable synthetic intermediates. almacgroup.commdpi.com
The reaction conditions for the Henry reaction can be tuned to control selectivity and yield. Various catalytic systems, including organic bases, inorganic bases, and metal complexes, have been employed for reactions involving substituted benzaldehydes. mdpi.commdpi.compsu.eduorganic-chemistry.org For nitrobenzaldehydes specifically, catalysts such as copper(II) complexes have been shown to be effective. mdpi.commdpi.com
Table 1: Illustrative Conditions for the Henry Reaction with Substituted Benzaldehydes
| Aldehyde Substrate | Nitroalkane | Catalyst/Base | Solvent | Temperature | Product | Citation(s) |
|---|---|---|---|---|---|---|
| o-Nitrobenzaldehyde | Nitromethane | Chiral Copper(II) Complex / Ag₂O | Dichloromethane (DCE) | 70 °C | 1-(2-Nitrophenyl)-2-nitroethanol | mdpi.com |
| o-Nitrobenzaldehyde | Nitromethane | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | Room Temp | (R)-1-(2-Nitrophenyl)-2-nitroethanol | mdpi.com |
| 4-Nitrobenzaldehyde | Nitromethane | Keratin Protein | DMSO | Room Temp | 1-(4-Nitrophenyl)-2-nitroethanol | nih.gov |
| Benzaldehyde | Nitromethane | Hydrotalcite (Solid Base) | Microwave | N/A | 1-Phenyl-2-nitroethanol | scirp.org |
Cyclization and Rearrangement Reactions
The proximate arrangement of the nitro and aldehyde groups on the aromatic ring allows for unique intramolecular reactions, leading to the formation of heterocyclic structures and rearranged products.
Ortho-nitrobenzaldehydes are known to undergo intramolecular cyclization reactions under various conditions. mdpi.comrsc.org Often, these transformations involve a reduction of the nitro group, either partially to a nitroso or hydroxylamino group, or fully to an amine, which then reacts with the neighboring aldehyde function. For example, the reaction of 2-nitrobenzaldehyde with certain reagents in a Hantzsch reaction context can lead to tricyclic compounds via an in situ intramolecular oxidation-reduction reaction. mdpi.com The dihydropyridine (B1217469) moiety formed can act as a reducing system for the nitro group, initiating cyclization. mdpi.com
While a specific intramolecular cyclization for this compound is not detailed in the search results, a plausible pathway would involve the reduction of the nitro group followed by condensation with the aldehyde. This could lead to the formation of a fused heterocyclic system, with the specific product depending on the reducing agent and reaction conditions used. Metal-free electrochemical methods have also been shown to induce intramolecular cyclization in related systems. rsc.org
Rearrangement reactions can occur in molecules with electron-deficient atoms, such as nitrogen in nitrenes or carbon in carbocations. masterorganicchemistry.comlibretexts.org Derivatives of this compound could potentially undergo such rearrangements.
A prominent example is the Beckmann rearrangement, which involves the transformation of an oxime into an amide. libretexts.orgmasterorganicchemistry.com The oxime of this compound, formed by reaction with hydroxylamine, could be subjected to acidic conditions (e.g., using PCl₅ or strong acid) to initiate the rearrangement. libretexts.org In this process, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. libretexts.org
Furthermore, reactions involving carbocation intermediates can be accompanied by hydride or alkyl shifts to form a more stable carbocation before the final product is formed. masterorganicchemistry.com Such pathways could be accessible from derivatives of this compound, for example, during substitution or elimination reactions on a side chain derived from the aldehyde group.
Metal-Catalyzed Transformations
The presence of both an electron-withdrawing nitro group and an electron-donating morpholino group on the benzene ring, along with a reactive aldehyde function, makes this compound a versatile substrate for a variety of metal-catalyzed reactions. These transformations can selectively target different parts of the molecule, leading to a diverse range of valuable chemical intermediates.
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific palladium-catalyzed reactions of this compound are not extensively documented, its structure suggests potential participation in several classical palladium-catalyzed coupling reactions, assuming the aromatic ring is appropriately functionalized (e.g., with a halide).
The general mechanism for many of these reactions involves a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Common palladium-catalyzed cross-coupling reactions that could theoretically be applied to a halogenated precursor of this compound include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. nih.gov If 2-bromo- or 2-iodo-5-nitrobenzaldehyde (B13865971) were used as a precursor, a subsequent nucleophilic aromatic substitution with morpholine could be envisioned, or a direct Suzuki coupling of a halogenated 2-morpholino-5-nitrobenzene derivative could potentially be achieved.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. nih.gov
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While this compound already contains a C-N bond from the morpholine moiety, this reaction could be relevant in its synthesis from a dihalogenated precursor or for further functionalization if another leaving group is present on the aromatic ring. The efficiency of these reactions is highly dependent on the choice of phosphine ligands, which stabilize the palladium center and modulate its reactivity. nih.govlibretexts.org
A hypothetical reaction scheme for a Suzuki-Miyaura coupling of a halogenated precursor is presented below.
Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 2-Bromo-5-nitrobenzaldehyde | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 2-(Aryl)-5-nitrobenzaldehyde |
Copper-catalyzed reactions offer a complementary set of transformations to those of palladium, often with different reactivity patterns and substrate scope. For a molecule like this compound, copper catalysis could be employed to modify the nitro group or to engage the aldehyde in coupling reactions.
One significant area of copper catalysis is the reaction of nitroarenes. For instance, copper catalysts have been shown to facilitate the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov This suggests that under specific conditions, the nitro group of this compound could be a handle for C-N bond formation.
Furthermore, copper(II) acetate has been used to catalyze the addition of arylboronic acids to aromatic aldehydes, providing a route to diarylmethanols. nih.gov This reaction could potentially be applied to this compound to generate more complex benzylic alcohol derivatives.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent reaction, though it would require the introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold. nih.gov
A potential copper-catalyzed addition to the aldehyde is outlined in the table below.
Potential Copper-Catalyzed Addition of an Arylboronic Acid
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |
| This compound | Arylboronic acid | Cu(OAc)₂ | dppf | Toluene | (2-Morpholino-5-nitrophenyl)(aryl)methanol |
Beyond palladium and copper, other transition metals such as rhodium, ruthenium, and iron exhibit unique catalytic activities that could be relevant for the transformation of this compound.
Iron Catalysis: Iron catalysts are an attractive, earth-abundant alternative for various transformations. Iron complexes have been shown to catalyze the reduction of nitroarenes to anilines using silanes as the reducing agent. rsc.org This would convert the nitro group of this compound to an amino group, opening up further synthetic possibilities. Additionally, iron-catalyzed intramolecular nitroso ene reactions have been developed, suggesting the potential for the nitro group to participate in C-N bond-forming cyclizations if a suitable pendant alkene is present. nih.govnih.gov
Rhodium Catalysis: Rhodium catalysts are known for their efficacy in hydrogenation reactions. An adaptive rhodium-based system has been reported for the controlled hydrogenation of nitroarenes to either hydroxylamines or anilines. nih.gov Rhodium has also been used to catalyze the arylation of aldehydes. nih.gov In a different type of transformation, Rh₂(II) carboxylates have been shown to catalyze the migration of a nitro group in the synthesis of 3-nitroindoles from β-nitro styryl azides, which can be synthesized from 2-nitrobenzaldehyde. nih.gov
Ruthenium Catalysis: Ruthenium complexes are versatile catalysts for a wide array of reactions, including olefin metathesis, hydrogenation, and various atom-economical transformations. nih.govnih.gov Specifically, ruthenium catalysts activated by electron-withdrawing groups, such as a nitro group, have been developed for olefin metathesis, although this would require the introduction of an alkene functionality to the substrate. nih.gov
A summary of potential transformations catalyzed by these other transition metals is provided below.
Potential Transformations with Other Transition Metals
| Metal Catalyst | Reagent(s) | Potential Transformation of this compound |
| Iron | Phenylsilane | Reduction of the nitro group to an amine. |
| Rhodium | H₂ | Selective reduction of the nitro group to a hydroxylamine or an amine. |
| Rhodium | Aryl iodide, Formate | Arylation of the aldehyde to form a secondary alcohol. |
| Ruthenium | Alkene | (With modification) Olefin metathesis. |
Applications in Organic Synthesis and Medicinal Chemistry
Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring positions 2-Morpholino-5-nitrobenzaldehyde as an important building block. frontiersin.org The aldehyde group is a key site for carbon-carbon and carbon-nitrogen bond formation, while the nitro group's electron-withdrawing nature and its potential for transformation into other functionalities, such as an amino group, enhance its synthetic utility. frontiersin.orgwiserpub.com This flexibility has established nitro compounds as indispensable intermediates for creating pharmaceutically relevant molecules. frontiersin.org
This compound is a key starting material for the synthesis of various heterocyclic compounds. The aldehyde functional group readily participates in condensation reactions, while the nitro group can be chemically modified, often by reduction to an amine, to facilitate cyclization reactions. This dual reactivity allows for the construction of diverse ring systems.
Nitroalkenes, which share reactivity patterns with nitroaromatic compounds, are recognized as efficient precursors in the synthesis of a wide range of O, N, and S-heterocycles through reactions like Michael additions and cycloadditions. rsc.org The adaptability of the nitro group is a significant asset in expanding the scope of organic synthesis. rsc.org For instance, related compounds like 1-morpholino-2-nitroethylene, which also features the morpholine (B109124) and nitro group combination, serve as a stable precursor for nitroacetic aldehyde in the synthesis of azolo[5,1-c] bldpharm.comnih.govtriazines, a class of nitrogen-rich heterocyclic molecules. researchgate.net This highlights the utility of the morpholino-nitro-substituted scaffold in building complex heterocyclic frameworks.
The structural features of this compound make it a valuable intermediate in the multi-step synthesis of pharmaceutical agents. frontiersin.org The aldehyde handle allows for the introduction of various molecular fragments through the formation of Schiff bases or other condensation products, while the nitro group can be readily converted to an amine. This resulting amino group can then be used for further derivatization, such as acylation or the formation of sulfonamides, to build complex drug candidates.
The broader class of nitrobenzaldehydes serves as crucial intermediates in the production of medicines and other fine chemicals. wiserpub.comgoogle.com For example, 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) is an important intermediate for agricultural herbicides and various pharmaceuticals. google.com Similarly, 2-Morpholino-5-nitrobenzonitrile, a closely related structure, is noted for its synthetic versatility in creating derivatives with potentially enhanced biological activity for medicinal chemistry applications.
Synthesis of Biologically Active Derivatives
The core structure of this compound is a privileged scaffold for the development of new therapeutic agents. By chemically modifying the aldehyde and nitro groups, researchers can generate libraries of derivative compounds and screen them for various biological activities, including antimicrobial, anticancer, and antioxidant effects. wiserpub.com
This compound serves as a precursor for the synthesis of compounds with potential antimicrobial and antifungal properties. wiserpub.com The nitro group is often a key pharmacophore for this activity. wiserpub.compensoft.net Derivatives such as Schiff bases and hydrazones, synthesized from 2-nitrobenzaldehyde (B1664092), have been shown to possess significant activity against various bacterial and fungal strains. wiserpub.comnih.gov The mechanism often involves the nitro group undergoing bioreduction to form reactive species that interfere with cellular processes.
Research on related structures has demonstrated the importance of the nitro-aromatic moiety in conferring antimicrobial effects. For example, a study on 4-(5-aryl-2-furoyl)morpholines found that a derivative containing a nitro group exhibited notable antifungal activity. pensoft.net
Table 1: Antimicrobial Activity of Related Nitro-Aromatic Derivatives
| Compound Class | Target Organism | Type of Activity | Source |
| Schiff bases from 2-nitrobenzaldehyde | Candida albicans | Antifungal | wiserpub.com |
| Hydrazone from 5-nitro-2-furaldehyde | Escherichia coli, Staphylococcus | Antibacterial | nih.gov |
| N-oxide from 2-nitrobenzaldehyde | Various bacteria and fungi | Antimicrobial | wiserpub.com |
| 4-(5-(4-nitrophenyl)-2-furoyl)morpholine | Fungi | Antifungal | pensoft.net |
The this compound framework is a valuable starting point for the design and synthesis of novel anticancer agents. wiserpub.com The nitroaromatic structure is a feature found in various compounds investigated for their cytotoxic effects against cancer cells. up.ac.zaresearchgate.net Derivatives such as Schiff bases, hydrazones, and various heterocyclic systems synthesized from this precursor have shown promise in cancer research. wiserpub.comup.ac.za
A related compound, 2-Morpholino-5-nitrobenzonitrile, has been specifically investigated for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell proliferation. Furthermore, novel tetrazine derivatives, which can be synthesized from precursors containing nitro groups, have demonstrated selective cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer). up.ac.za
Table 2: In Vitro Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source |
| Tetrazine Derivative (4b) | A549 (Lung) | 2.02 | up.ac.za |
| Tetrazine Derivative (4b) | HeLa (Cervical) | 2.76 | up.ac.za |
| Tetrazine Derivative (4b) | MCF-7 (Breast) | 12.06 | up.ac.za |
| Indole-Pyrazole Derivative | MDA-MB-231 (Breast) | ~20% viability at test concentration | nih.gov |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
While direct studies on the antioxidant properties of this compound are not prevalent, its structure serves as a versatile precursor for synthesizing derivatives with potential antioxidant activity. nih.gov The antioxidant capacity of a molecule is often linked to its ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govmdpi.com
Derivatives can be designed to incorporate functionalities known to possess antioxidant properties, such as phenolic hydroxyl groups. nih.gov For example, the nitro group on the parent compound can be reduced to an amine, which can then be converted into a hydroxyl group via a Sandmeyer-type reaction, yielding a structure with enhanced potential for radical scavenging. Studies on quinoline-hydrazone derivatives have shown that the presence of -OH groups is positively correlated with DPPH radical scavenging ability. nih.gov Similarly, nucleoside analogues incorporating an α,β-unsaturated keto system have demonstrated potent activity in protecting DNA from damage by peroxyl radicals, a mechanism attributed to radical stabilization via resonance. nih.gov These strategies could be applied to derivatives of this compound to develop novel antioxidant agents.
Table 3: Antioxidant Activity of Related Compound Classes
| Compound Class | Assay | Result (IC₅₀ or Activity) | Source |
| Quinoline-hydrazone derivative | DPPH Scavenging | IC₅₀ = 843.5 ppm | nih.gov |
| Pyrrolo[2,3-b]quinoxaline derivative | DPPH Scavenging | Demonstrated high radical scavenger potential | rsc.org |
| Fluorinated pyrano-nucleoside analogue | Peroxyl Radical DNA Protection | Showed significant protection | nih.gov |
Enzyme Inhibitors
The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors, and the presence of a nitro group on the aromatic ring can further enhance binding interactions or serve as a handle for synthetic modifications. acs.orgnih.gov While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, its structural components are present in several classes of potent enzyme inhibitors.
A closely related compound, 2-Morpholino-5-nitrobenzonitrile, has been investigated for its potential as a kinase inhibitor, highlighting the significance of the 2-morpholino-5-nitro-phenyl scaffold in this area of research. The bio-reductive potential of the nitro group can also be exploited to generate reactive intermediates that can interact with cellular targets.
Table 1: Examples of Kinase Inhibitor Scaffolds with Morpholine or Nitro Groups
| Inhibitor Class | Target Kinase(s) | Key Structural Features | Potential Synthetic Precursor |
| Quinoxaline Derivatives | Pim-1, Pim-2 | Quinoxaline core, often with substitutions derived from aromatic aldehydes. | This compound |
| Anilinoquinazolines | VEGFR-2 | Quinazoline scaffold with anilino and nitro substitutions. | This compound |
Gene Silencing Applications
A sophisticated approach to gene silencing involves the use of nitroreductase-activatable morpholino oligonucleotides. nih.gov In this system, a "caged" morpholino oligonucleotide is rendered inactive by a photocleavable or enzyme-cleavable linker. The linker can be a nitrobenzyl group, which is cleaved upon reduction by a nitroreductase enzyme, thereby activating the morpholino oligonucleotide and initiating gene silencing. nih.govresearchgate.net
This technology allows for cell-specific or tissue-specific gene silencing in organisms expressing the nitroreductase enzyme. nih.gov Given its structure, this compound could be a precursor to the synthesis of a 4,5-dimethoxy-2-nitrobenzyl (DMNB)-type caging group. The aldehyde functionality can be reduced to an alcohol, which can then be used to link the caging group to the morpholino oligonucleotide.
Anti-inflammatory and Analgesic Properties
The development of novel anti-inflammatory and analgesic agents often involves the exploration of heterocyclic compounds. Research has shown that molecules incorporating morpholine and nitro groups can exhibit significant biological activity in this area. For example, the synthesis of 2-(4-morpholino)-3-aryl-5-substituted thiophenes has yielded compounds with notable anti-inflammatory properties. nih.gov Furthermore, Mannich bases of 5-nitro-2-benzoxazolinones have demonstrated both analgesic and anti-inflammatory activities. nih.gov
These findings underscore the potential of this compound as a scaffold for the design of new anti-inflammatory and analgesic drugs. The aldehyde group provides a reactive site for condensation reactions to form various heterocyclic systems, while the morpholine and nitro moieties can contribute to the desired pharmacological profile.
Table 2: Anti-inflammatory and Analgesic Compounds with Morpholine or Nitro Groups
| Compound Class | Biological Activity | Key Structural Features | Potential Synthetic Link to this compound |
| 2-(4-Morpholino)thiophenes | Anti-inflammatory | Morpholine ring attached to a thiophene (B33073) core. | Condensation of the aldehyde with a suitable thiophene precursor. |
| 5-Nitro-2-benzoxazolinones | Analgesic, Anti-inflammatory | Nitro group on a benzoxazolinone scaffold. | The nitro-aromatic moiety is a key component. |
Antimalarial Activity
The search for new antimalarial drugs is a critical area of medicinal chemistry. Several studies have highlighted the potential of nitro-containing compounds and heterocyclic systems in the development of effective antiplasmodial agents. For instance, the synthesis of 7-(2-phenoxyethoxy)-4(1H)-quinolones, which have shown antimalarial activity, has utilized 2-chloro-5-nitrophenol (B15424) as a starting material. nih.gov This demonstrates the utility of the nitro-aromatic scaffold in this therapeutic area.
Additionally, the structure of 2-arylvinylquinolines has been identified as a promising class of antimalarial drug leads. nih.gov The synthesis of such compounds often involves the condensation of an aromatic aldehyde with a substituted quinoline. Therefore, this compound could be a valuable building block for creating novel 2-arylvinylquinolines with potential antimalarial efficacy.
Antiviral Activity (including Anti-HIV)
The nitroaromatic moiety is a feature in a number of compounds with demonstrated antiviral properties. For example, nitrostilbene derivatives have been evaluated as potential anti-influenza virus agents. nih.gov Moreover, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized as potential antiviral agents through the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. rsc.org
These studies suggest that this compound could serve as a starting point for the synthesis of novel antiviral compounds. The aldehyde group can be utilized in various chemical transformations to build more complex molecules, while the nitro group can be a key pharmacophoric element for antiviral activity.
Applications in Biochemical Assays and Probing Cellular Processes
The unique chemical properties of this compound and its derivatives make them valuable tools in biochemical assays and for probing cellular processes. The nitro group, in particular, can be exploited for the development of activatable probes.
A significant application lies in the design of nitroreductase-triggered fluorescent probes for in vivo imaging. nih.gov These probes are typically in a non-fluorescent state until they encounter a nitroreductase enzyme, which is often overexpressed in hypoxic environments, such as in tumors or sites of inflammation. The reduction of the nitro group leads to a chemical transformation that "turns on" the fluorescence, allowing for the visualization of these specific cellular conditions. nih.gov A probe derived from this compound could potentially be used to image hypoxia in various disease models.
Furthermore, the related compound, 2-Morpholino-5-nitrobenzonitrile, has been utilized in sulforhodamine B (SRB) assays to assess cell viability and proliferation, indicating the utility of this chemical scaffold in in vitro toxicological and pharmacological screening. Current time information in Bangalore, IN.
Computational and Theoretical Studies of 2 Morpholino 5 Nitrobenzaldehyde and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. The structure of 2-Morpholino-5-nitrobenzaldehyde has been determined experimentally using single-crystal X-ray diffraction, providing a valuable reference for computational models. iucr2017.org Theoretical studies on this molecule and its precursors aim to replicate these experimental findings and further elucidate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. q-chem.comaps.org It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. While specific DFT studies on this compound are not extensively documented in the reviewed literature, numerous studies have been performed on its direct precursor, 2-Hydroxy-5-nitrobenzaldehyde, also known as 5-nitrosalicylaldehyde. These studies serve as a strong proxy for understanding the computational approach that would be applied to the title compound.
For instance, the geometry of 5-nitrosalicylaldehyde and its derivatives has been optimized using DFT with Becke's three-parameter hybrid method (B3LYP) combined with basis sets like 6-31+G(d,p) and 6-311++G(d,p). researchgate.netresearchgate.net These calculations yield optimized molecular geometries, including bond lengths and angles, that are generally in good agreement with experimental data. researchgate.net Such studies on related nitrobenzaldehyde derivatives confirm that substituents on the benzene (B151609) ring influence the molecule's structural parameters; the presence of substituents can lead to an increase in bond lengths and a decrease in bond angles. unpatti.ac.id
The experimental crystal structure of this compound reveals key bond distances, such as the C=O double bond of the aldehyde group and the N-O bonds of the nitro group, which serve as benchmarks for theoretical calculations. iucr2017.org For example, the experimentally determined C-N bond distance between the aromatic ring and the nitro group is 1.457(1) Å. iucr2017.org DFT calculations would aim to reproduce these values to validate the computational model before predicting other properties.
Table 1: Selected Experimental Bond Distances for this compound Data sourced from single-crystal X-ray diffraction studies. iucr2017.org
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Carbonyl C=O | C7 | O3 | 1.194(1) |
| Nitro N-O | N1 | O1 | 1.214(1) |
| Nitro N-O | N1 | O2 | 1.207(1) |
| Aromatic C-Nitro N | C1 | N1 | 1.457(1) |
| Morpholine (B109124) C-O | C9 | O4 | 1.422(2) |
| Morpholine C-O | C10 | O4 | 1.420(2) |
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org
Table 2: Frontier Molecular Orbital Parameters (Conceptual) This table illustrates the type of data obtained from DFT calculations on related compounds like 2-Hydroxy-5-nitrobenzaldehyde. researchgate.netmdpi.com
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) indicating stability | ~ 4.0 to 5.0 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug with its biological target.
For derivatives of nitrobenzaldehyde, molecular docking has been employed to explore their potential biological activities. For example, a study on 2-Hydroxy-5-nitrobenzaldehyde predicted a mean binding affinity of -5.71 kcal/mol against a selected protein receptor, suggesting its potential as an analeptic agent. researchgate.net Similarly, docking studies on other nitro benzamide derivatives have been used to understand their binding efficiency to enzymes like inducible nitric oxide synthase (iNOS), correlating computational results with in vitro anti-inflammatory activity. researchgate.netnih.gov These studies found that the number and orientation of nitro groups could significantly affect binding efficiency. researchgate.netnih.gov
While specific docking studies for this compound were not found in the searched literature, the existing research on its precursor and related nitro compounds demonstrates the utility of this approach. researchgate.netresearchgate.netnih.gov A molecular docking analysis of this compound and its derivatives would involve simulating their interaction with the active sites of various enzymes or receptors to predict potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By making systematic modifications to a molecule and evaluating the resulting changes in activity, researchers can identify key chemical features responsible for the desired effect.
SAR studies often integrate computational modeling to rationalize experimental findings. For instance, in the development of kinase inhibitors, SAR studies on quinazoline derivatives revealed that the inclusion of morpholine alkoxy groups at specific positions on the quinazoline core led to increased antiproliferative activity. mdpi.com Molecular docking in these studies showed that the morpholine moiety could form a crucial hydrogen bond with a lysine residue in the kinase domain, enhancing the compound's affinity for the target. mdpi.com
For this compound, SAR studies would involve synthesizing a series of derivatives where the morpholine, nitro, or aldehyde groups are modified or substituted. For example, altering the substitution pattern on the morpholine ring or changing the position of the nitro group could lead to significant changes in biological activity. Computational analyses, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could then be used to build predictive models that correlate specific structural features with the observed activity, thereby guiding the design of more potent and selective compounds. scispace.com
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. Using methods like DFT, researchers can calculate the energy profile of a reaction, identifying intermediates and determining activation energies, which helps in understanding reaction feasibility and kinetics. researchgate.net
The synthesis of nitrobenzaldehyde isomers can be challenging, often involving issues with isomer separation and safety hazards. researchgate.net While specific computational studies elucidating the reaction mechanism for the synthesis of this compound were not identified in the reviewed literature, computational methods are well-suited to address such challenges. For instance, a theoretical study could investigate the nucleophilic aromatic substitution reaction where a morpholine molecule displaces a leaving group (like a halogen) from a dinitrobenzene precursor. Such a study would involve:
Optimizing the geometries of reactants, intermediates, transition states, and products.
Calculating the Gibbs free energy changes (ΔG) along the reaction coordinate.
Identifying the rate-determining step by finding the transition state with the highest energy barrier.
This information could be invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis of this compound and its derivatives.
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of 2-Morpholino-5-nitrobenzaldehyde, offering a non-destructive means to probe its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to verify its complex structure, which consists of a substituted benzene (B151609) ring bearing an aldehyde, a nitro group, and a morpholine (B109124) substituent.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the compound's identity. For this compound (C₁₁H₁₂N₂O₄), the theoretical molecular weight is approximately 236.23 g/mol . 160.154.84 In research, this technique is used to confirm the successful synthesis of the target molecule and its derivatives. google.comgoogle.com Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) are often employed to analyze reaction products and intermediates. googleapis.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These would include a strong stretching vibration for the aldehyde carbonyl group (C=O), distinct asymmetric and symmetric stretching bands for the nitro group (NO₂), and vibrations associated with the C-O-C and C-N bonds of the morpholine ring. Although a standard analytical method, specific peak frequencies from experimental data were not available in the reviewed literature.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For nitroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by distinct absorption bands. Generally, the spectra of nitrobenzaldehyde isomers exhibit weak transitions around 350 nm, which are attributed to n→π* electronic transitions of the nitro and aldehyde functional groups. uni-muenchen.dersc.org More intense absorptions are observed at shorter wavelengths. A band of intermediate intensity, peaking around 300 nm, is generally dominated by π→π* excitations within the benzene ring, while strong absorptions around 250 nm are ascribed to π→π* transitions involving the nitro group and the benzene ring. uni-muenchen.dersc.org
The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. Studies on nitrobenzaldehyde isomers have shown moderate solvatochromic shifts in different solvents like cyclohexane (B81311) and acetonitrile. uni-muenchen.de While specific UV-Vis data for this compound is not extensively detailed in publicly available literature, the general spectral features of related nitrobenzaldehydes provide a basis for what can be expected. The presence of the morpholino group, an electron-donating substituent, attached to the benzene ring is likely to influence the electronic distribution and thus the energy of the electronic transitions, potentially causing shifts in the absorption maxima compared to unsubstituted nitrobenzaldehydes.
Crystallographic Studies
Crystallographic techniques, particularly X-ray crystallography, provide precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
X-ray Crystallography
The single-crystal X-ray diffraction analysis of this compound has been instrumental in confirming its molecular structure. iucr2017.org The study reveals key geometric parameters of the molecule. For instance, the carbon-oxygen bond lengths within the morpholine ring are characteristic of single bonds between sp³ hybridized carbon and sp² hybridized oxygen. iucr2017.org The carbon-oxygen double bond of the aldehyde group is also clearly identified. iucr2017.org
Table 1: Selected Bond Distances for this compound from X-ray Crystallography
| Bond | Bond Length (Å) |
| C10-O4 | 1.420(2) |
| C9-O4 | 1.422(2) |
| C7-O3 | 1.194(1) |
| O1-N1 | 1.214(1) |
| O2-N1 | 1.207(1) |
| C1-N1 | 1.457(1) |
Data sourced from Koblavi-Mansilla et al., 2017. iucr2017.org
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such techniques that are widely applicable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of a wide range of organic compounds. For the separation of benzaldehyde (B42025) and its nitro-substituted isomers, various HPLC methods have been developed. google.com These methods often employ reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com
For instance, a method for separating benzaldehyde and its o-, m-, and p-nitro isomers utilizes a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel as the stationary phase with a mobile phase consisting of a dipotassium (B57713) hydrogen phosphate-methanol-organic alkali solution. google.com The detection is typically carried out using a UV detector at a wavelength where the analytes exhibit strong absorbance, such as 240 nm. google.com While a specific HPLC method for the routine analysis or purification of this compound is not prominently documented, the principles used for related nitroaromatic compounds would be applicable. The polarity of this compound, influenced by the morpholine and nitro groups, would dictate the choice of stationary and mobile phases for optimal separation.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. For aromatic compounds containing amine and ketone or aldehyde functionalities, various solvent systems can be employed with a silica gel stationary phase. researchgate.net
The choice of eluent is critical for achieving good separation. A common starting point for many organic compounds is a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The ratio of these solvents can then be adjusted to optimize the separation based on the polarity of the compounds. For compounds with basic amine groups, such as the morpholine moiety in this compound, the use of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the eluent can improve peak shape and reduce tailing on the silica gel plate. sciencemadness.org Given the polar nature of the nitro group and the basicity of the morpholine nitrogen, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, would likely be a suitable starting point for the TLC analysis of this compound. researchgate.netrochester.edu
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of substituted benzaldehydes exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Morpholino-5-nitrobenzaldehyde and its derivatives.
One promising area is the application of tandem reactions , which allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. This approach could significantly streamline the synthesis process, reducing time, cost, and waste. liberty.edu Research into one-pot syntheses, where all reagents are added to the reactor at the start, also holds promise for creating benzaldehyde (B42025) derivatives in a more efficient manner. liberty.eduacs.org
Another avenue for exploration is the use of novel catalytic systems . For instance, catalytic debromomethoxylation of dibromomethylarenes using a soft Lewis acid catalyst like zinc chloride has been shown to be an effective method for preparing functionally substituted aromatic aldehydes. kpfu.ru Adapting such methods for the synthesis of this compound could offer a new and efficient synthetic pathway.
Furthermore, the development of two-step, one-pot reduction/cross-coupling procedures presents an innovative strategy. This method involves the use of a stable aluminum hemiaminal as a masked aldehyde, which can then undergo cross-coupling with various organometallic reagents to introduce additional functional groups. acs.orgacs.orgresearchgate.net This could be particularly useful for creating a library of derivatives of this compound for further study.
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Tandem Reactions | Increased efficiency, reduced waste, cost-effective. liberty.edu | One-pot synthesis, directed metalation. liberty.edu |
| Novel Catalysis | Milder reaction conditions, improved yields. kpfu.ru | Catalytic debromomethoxylation, soft Lewis acid catalysis. kpfu.ru |
| Reduction/Cross-Coupling | Versatility in derivatization, fast methodology. acs.orgacs.org | Masked aldehyde strategies, organometallic cross-coupling. acs.orgresearchgate.net |
Discovery of New Biological Activities and Therapeutic Applications
The morpholine (B109124) heterocycle is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. sci-hub.seresearchgate.netsci-hub.se Its presence in a molecule can enhance solubility, improve pharmacokinetic profiles, and contribute to binding affinity with biological targets. sci-hub.seresearchgate.net This suggests that this compound could serve as a scaffold for the development of new therapeutic agents.
Future research should focus on screening this compound and its derivatives for a wide range of biological activities. Given that morpholine-containing compounds have shown efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, these are logical starting points for investigation. sci-hub.senih.gov The morpholine ring in the antibiotic linezolid, for example, is crucial for its activity. biosynce.com
The nitroaromatic group also has a history in drug development, particularly in antimicrobial and antiparasitic agents. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or in certain microorganisms, to generate reactive species that are cytotoxic. This opens the possibility of exploring this compound as a potential hypoxia-activated prodrug.
| Compound Moiety | Known Biological Roles | Potential Therapeutic Areas for this compound |
| Morpholine | Enhances solubility, improves pharmacokinetics, part of many approved drugs. sci-hub.seresearchgate.netbiosynce.com | Oncology, infectious diseases, inflammatory disorders. sci-hub.senih.gov |
| Nitroaromatic | Bioreduction to cytotoxic species, found in antimicrobial and anticancer agents. | Hypoxia-activated cancer therapy, novel antibiotics. |
Development of Advanced Catalytic Systems
The structural features of this compound make it a candidate for use in the development of novel catalysts. The morpholine nitrogen and the oxygen atoms could act as ligands, coordinating with metal centers to form catalytically active complexes.
For example, morpholine has been used to modify palladium catalysts supported on γ-Al2O3, leading to excellent selectivity in the hydrogenation of p-chloronitrobenzene. mdpi.com This suggests that this compound could be investigated as a ligand or modifier in similar catalytic systems, potentially influencing the activity, selectivity, and stability of the catalyst.
Furthermore, the nitro group of this compound could itself be the target of advanced catalytic processes. The catalytic reduction of nitroaromatics to aromatic amines is a critical transformation in the chemical industry. researchgate.netrsc.org Research into new catalytic systems, such as those using in situ formed metal nanoparticles, for the selective reduction of the nitro group in this compound could lead to the synthesis of valuable new building blocks, such as 2-Morpholino-5-aminobenzaldehyde. rsc.org Photoenzymatic systems are also emerging as a green alternative for the selective reduction of nitro compounds. nih.gov
Integration of Computational and Experimental Approaches
To accelerate the discovery and development processes related to this compound, a strong integration of computational modeling and experimental work is essential.
Computational studies can be employed to:
Predict reaction outcomes and optimize synthetic routes: Quantum chemical calculations can help in understanding reaction mechanisms and predicting the feasibility of new synthetic pathways.
Elucidate molecular structure and properties: Techniques like Density Functional Theory (DFT) can be used to study the conformation and electronic properties of this compound, providing insights into its reactivity. researchgate.net
Screen for potential biological activity: Molecular docking and virtual screening can be used to predict the binding of this compound and its derivatives to various biological targets, helping to prioritize compounds for experimental testing.
Experimental approaches will be crucial to:
Validate computational predictions: Synthesizing the compound and its derivatives and testing their properties and activities is necessary to confirm the accuracy of the computational models.
Characterize new compounds: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography will be essential for confirming the structures of newly synthesized molecules. liberty.edu
Evaluate performance: Testing the efficacy of new catalysts or the biological activity of new compounds in laboratory settings is the ultimate measure of their utility.
By combining these approaches, researchers can create a synergistic cycle of prediction, synthesis, and testing that will more efficiently unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-Morpholino-5-nitrobenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a morpholino group can be introduced to a nitrobenzaldehyde precursor using morpholine under catalytic conditions (e.g., Zn(OAc)₂) in chloroform, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (room temperature to reflux). Monitoring by TLC or HPLC ensures intermediate formation.
Q. How can the purity and structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of techniques:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and integration ratios.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : Single-crystal analysis resolves bond angles and hydrogen-bonding patterns. SHELX software is widely used for refinement .
Q. What are the key chemical transformations of the nitro group in this compound under reducing conditions?
- Methodological Answer : The nitro group can be selectively reduced to an amine using H₂/Pd-C or NaBH₄/NiCl₂. For example, catalytic hydrogenation at 50–60 psi H₂ in ethanol yields 2-Morpholino-5-aminobenzaldehyde. Reaction progress is tracked via FTIR (loss of NO₂ peaks at ~1520 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Liquid-liquid extraction (e.g., CH₂Cl₂/water) removes polar impurities. Recrystallization from ethanol or acetonitrile improves purity. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water gradient is recommended .
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding interactions in this compound crystals?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular electrostatic potentials. Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings). Pair these with experimental XRD data to validate packing arrangements .
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : The nitro group is a strong meta-directing electrophile. Kinetic studies (e.g., Hammett plots) and DFT-based transition-state modeling reveal that nucleophiles (e.g., amines) preferentially attack the aldehyde carbon due to resonance stabilization from the nitro group .
Q. How should researchers address contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (<5%) and residual electron density maps. Cross-check with spectroscopic data to resolve ambiguities .
Q. What role does the morpholino moiety play in modulating the compound’s bioactivity or supramolecular assembly?
- Methodological Answer : The morpholino group enhances solubility and participates in hydrogen bonding via its oxygen atoms. In biological assays, it may mimic transition states in enzyme inhibition. For supramolecular studies, its conformational flexibility enables diverse crystal packing, analyzed via Cambridge Structural Database (CSD) surveys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
